Mesylate Leaving Group Reactivity: Intermediate Kinetic Profile Between Bromide and Tosylate Enables Controlled SN2 Substitution
Benzyl-PEG2-MS contains a methanesulfonate (mesylate, OMs) leaving group that exhibits an intermediate reactivity profile in nucleophilic substitution (SN2) reactions. Class-level inference from leaving group comparisons establishes that mesylate is significantly more reactive than tosylate but less reactive than bromide or iodide, providing a balanced window for conjugation optimization . This intermediate reactivity reduces the risk of premature hydrolysis associated with highly reactive halides while avoiding the sluggish kinetics that necessitate forcing conditions with tosylates [1]. The mesylate group enables reactivity with primary amines, thiols, and alcohols to yield stable carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds .
| Evidence Dimension | Leaving group relative reactivity in SN2 nucleophilic substitution |
|---|---|
| Target Compound Data | Mesylate (OMs): Intermediate reactivity |
| Comparator Or Baseline | Bromide: High reactivity; Tosylate (OTs): Low reactivity; Iodide: Highest reactivity |
| Quantified Difference | Relative leaving group ability order (qualitative): I⁻ > Br⁻ > MsO⁻ > TsO⁻ [1] |
| Conditions | SN2 nucleophilic substitution reactions in polar aprotic solvents; comparative leaving group stability assessment |
Why This Matters
The intermediate reactivity of mesylate reduces the likelihood of competing hydrolysis during aqueous workup compared to more labile halides, while still enabling efficient conjugation under milder conditions than tosylate-based linkers, thereby improving synthetic yield consistency across PROTAC assembly workflows.
- [1] Antpedia. Leaving Group Effects in Nucleophilic Substitution. 'Iodide is the best leaving group among halogens; sulfonate esters provide tunable reactivity.' View Source
